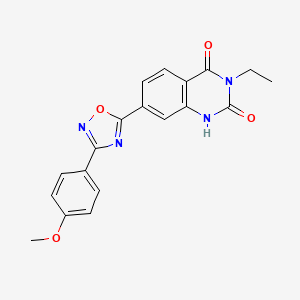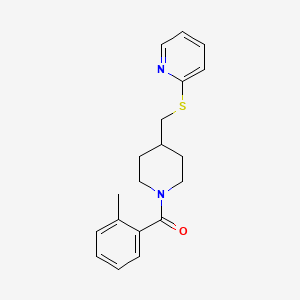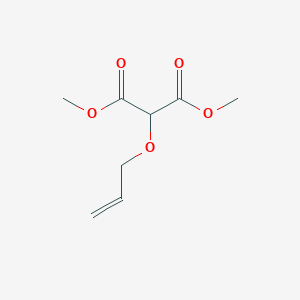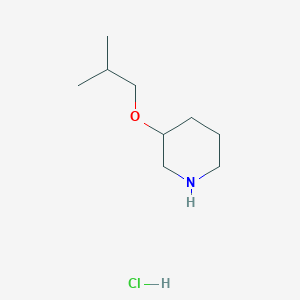
3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to possess a wide array of pharmacological properties. Quinazoline derivatives have been synthesized and evaluated for various biological activities, including analgesic, anti-inflammatory, hypotensive, herbicidal, and hypolipidemic effects .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the reaction of an amino group with various alkyl or aryl ketones. For instance, novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with different ketones . Similarly, triketone-containing quinazoline-2,4-dione derivatives were designed and synthesized with various substituents at the N-1 position of the quinazoline ring . These methods could potentially be applied to synthesize the compound , with appropriate modifications to introduce the 1,2,4-oxadiazol-5-yl group.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which can be substituted at various positions to yield compounds with different biological activities. The presence of a 1,2,4-oxadiazol-5-yl group and a 4-methoxyphenyl group in the compound suggests potential for interactions with biological targets, possibly through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including heterocyclization and reduction. For example, photoinduced electron transfer involving 5-aryl-1,2,4-oxadiazoles can lead to the formation of quinazolin-4-ones through a heterocyclization reaction . These reactions are influenced by the structure of the compound and the reaction conditions, which could be relevant for the synthesis and modification of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of substituents like the 1,2,4-oxadiazol-5-yl and 4-methoxyphenyl groups can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's biological activity and pharmacokinetics. For instance, the lipophilicity of the methoxy group could enhance membrane permeability, while the oxadiazole moiety could contribute to the compound's reactivity and potential as a pharmacophore .
Aplicaciones Científicas De Investigación
Quantum-Mechanical Modeling and Spectral Characterization
Research by Hęclik et al. (2017) explores the spectral characterization and quantum-mechanical modeling of esters with imidazoquinazoline rings. This study provides insights into the structural and electronic properties of related quinazoline derivatives, which are crucial for understanding their scientific applications (Hęclik et al., 2017).
Novel Synthesis Approaches
Szabó et al. (1997) reported the synthesis of new quinazoline derivatives, starting from quinazolinones. This work contributes to the methodology of synthesizing complex quinazoline derivatives, which can be applied to the compound (Szabó et al., 1997).
Pharmacological Properties
Rivero et al. (2004) synthesized quinazolinediones and investigated their pharmacological properties. This research provides a foundation for understanding the potential pharmacological applications of similar quinazoline derivatives (Rivero et al., 2004).
Herbicidal Applications
Wang et al. (2014) explored the herbicidal evaluation of triketone-containing quinazoline-2,4-dione derivatives. This study highlights the potential use of such compounds in agriculture, particularly as herbicides (Wang et al., 2014).
Fluorescence Properties
Rangnekar and Rajadhyaksha (1987) investigated the synthesis and fluorescence properties of compounds containing the quinazoline ring. The findings from this study could be relevant for understanding the fluorescence characteristics of similar compounds (Rangnekar & Rajadhyaksha, 1987).
Antimicrobial Evaluation
El‐Kazak and Ibrahim (2013) synthesized novel quinazoline derivatives and evaluated their antimicrobial activity. This research is significant for assessing the potential of such compounds in antimicrobial applications (El‐Kazak & Ibrahim, 2013).
Photoreduction Studies
Buscemi et al. (1999) investigated the photoinduced single electron transfer on oxadiazoles, leading to the synthesis of quinazolin-4-ones. This study provides valuable information on the photochemical properties of related compounds (Buscemi et al., 1999).
Propiedades
IUPAC Name |
3-ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-3-23-18(24)14-9-6-12(10-15(14)20-19(23)25)17-21-16(22-27-17)11-4-7-13(26-2)8-5-11/h4-10H,3H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJJATUXSFIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)
![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)

![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)
![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)